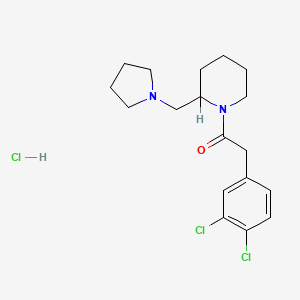
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-7-benzofuranyl)pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-7-benzofuranyl)pentane-2,4-dione, also known as Clotrimazole, is a synthetic antifungal drug that belongs to the class of imidazole derivatives. It has been widely used in the treatment of various fungal infections, including ringworm, athlete's foot, jock itch, and yeast infections. Clotrimazole works by inhibiting the growth of fungi and disrupting their cell membrane, leading to their death.
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis
- Pentane-2,4-dione derivatives, including those structurally similar to 3-(3-Benzoyl-6-chloro-4,5-dihydroxy-7-benzofuranyl)pentane-2,4-dione, are known for their reactivity in chemical syntheses. For example, 3-chloro-1,2-benzisothiazole reacts with pentane-2,4-dione, forming various benzothiophen derivatives, showcasing the potential for creating diverse chemical structures (Carrington et al., 1971).
- Another study on the reactivity of 1,2-diaminobenzene with 1,3-diketones, similar to pentane-2,4-dione, indicates the potential for the synthesis of complex molecules like benzodiazepines (Drewes & Upfold, 1977).
Catalysis and Ligand Behavior
- Compounds related to pentane-2,4-dione have been employed in catalysis, for example, a copper(II) dimer with a pentane-2,4-dione derivative showing catalytic activity in specific oxidation reactions (Mahmudov et al., 2010).
- In another context, pentane-2,4-dione derivatives have been utilized as ligands in metal complex formation, indicating potential applications in coordination chemistry and catalysis (Lewis & Wainwright, 1978).
Physicochemical Properties and Tautomeric Forms
- Studies on the structural and thermal properties of cyano-substituted azoderivatives of β-diketones, similar to pentane-2,4-dione derivatives, highlight the significance of their physicochemical properties in various applications (Mahmudov et al., 2011).
- Research on the tautomeric forms of azo derivatives of acetylacetone, a compound closely related to pentane-2,4-dione, provides insights into their stability and reactivity, crucial for understanding their behavior in different chemical environments (Alieva et al., 2009).
Synthesis of Heterocycles and Complex Molecules
- Pentane-2,4-dione derivatives are key in the synthesis of complex molecules and heterocycles, as indicated in research focusing on their reactions with other compounds to create diverse and potentially biologically active structures (Kennedy & McMurry, 1969).
Eigenschaften
CAS-Nummer |
352553-38-9 |
|---|---|
Produktname |
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-7-benzofuranyl)pentane-2,4-dione |
Molekularformel |
C20H15ClO6 |
Molekulargewicht |
386.8 g/mol |
IUPAC-Name |
3-(3-benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione |
InChI |
InChI=1S/C20H15ClO6/c1-9(22)13(10(2)23)15-16(21)19(26)18(25)14-12(8-27-20(14)15)17(24)11-6-4-3-5-7-11/h3-8,13,25-26H,1-2H3 |
InChI-Schlüssel |
IIXFNJQVQREYEM-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C1=C2C(=C(C(=C1Cl)O)O)C(=CO2)C(=O)C3=CC=CC=C3)C(=O)C |
Kanonische SMILES |
CC(=O)C(C1=C2C(=C(C(=C1Cl)O)O)C(=CO2)C(=O)C3=CC=CC=C3)C(=O)C |
Synonyme |
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1663157.png)
![4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663161.png)


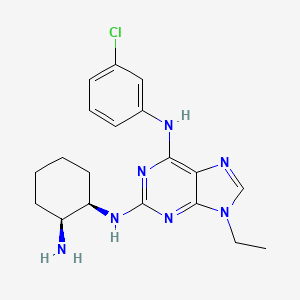
![1-[4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B1663165.png)
![4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid](/img/structure/B1663166.png)
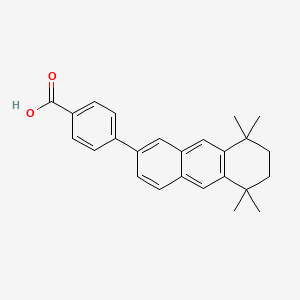

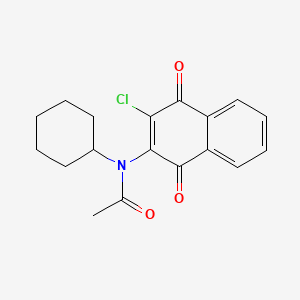
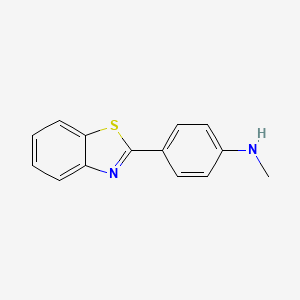
![2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B1663173.png)

